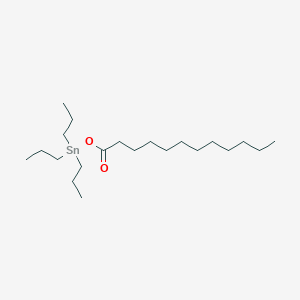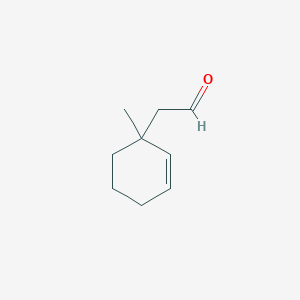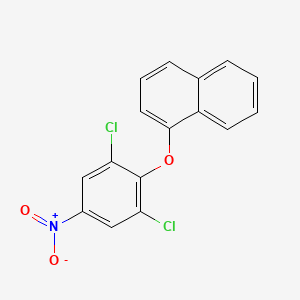![molecular formula C23H16N2O2S B14609488 Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- CAS No. 58702-56-0](/img/structure/B14609488.png)
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes. For the compound , the synthesis can be achieved through a multi-step process involving the following key steps:
Condensation Reaction: 2-aminothiophenol reacts with an appropriate aldehyde to form the benzothiazole core.
Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave-assisted synthesis or the use of ionic liquids to enhance reaction efficiency and yield. These methods offer advantages such as reduced reaction times, lower energy consumption, and improved product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and optical brighteners
Wirkmechanismus
The mechanism of action of benzothiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and ethenyl groups in the compound enhance its ability to bind to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylbenzothiazole
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 2-[2-(4-Chlorophenyl)ethenyl]benzothiazole
Uniqueness
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- is unique due to the presence of both nitrophenyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, this compound exhibits enhanced fluorescence properties and potential for use in biological imaging and therapeutic applications .
Eigenschaften
CAS-Nummer |
58702-56-0 |
|---|---|
Molekularformel |
C23H16N2O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H16N2O2S/c26-25(27)20-14-11-19(12-15-20)10-7-17-5-8-18(9-6-17)13-16-23-24-21-3-1-2-4-22(21)28-23/h1-16H |
InChI-Schlüssel |
OIGXBOKIPFDKNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)



![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)





![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
